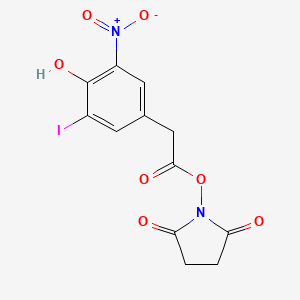

NIP-O-succinimide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H9IN2O7 |

|---|---|

Molecular Weight |

420.11 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(4-hydroxy-3-iodo-5-nitrophenyl)acetate |

InChI |

InChI=1S/C12H9IN2O7/c13-7-3-6(4-8(12(7)19)15(20)21)5-11(18)22-14-9(16)1-2-10(14)17/h3-4,19H,1-2,5H2 |

InChI Key |

ZGRJDGSLCNYUDZ-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C(=C2)I)O)[N+](=O)[O-] |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC(=C(C(=C2)I)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nip O Succinimide Analogues

Established Synthetic Pathways for N-Hydroxysuccinimide Esters

N-Hydroxysuccinimide (NHS) esters are indispensable reagents in organic synthesis, primarily for the efficient activation of carboxylic acids, enabling their coupling with amines to form amides. Their preparation involves various methodologies, each offering distinct advantages.

Classical Condensation Reactions

The traditional and widely adopted method for preparing N-hydroxysuccinimide esters involves the coupling of N-hydroxysuccinimide with activated carboxylic acids. Activation is typically achieved using carbodiimides, with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being common choices. The reaction proceeds through the formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by N-hydroxysuccinimide, yielding the desired NHS ester and a urea (B33335) byproduct. rsc.orgrsc.orgresearchgate.netgoogle.com Chlorophosphates also serve as powerful activating agents for efficient NHS-ester synthesis. rsc.org

One-Pot Synthetic Approaches

Significant advancements have led to the development of one-pot synthetic strategies for NHS esters, enhancing efficiency and streamlining the process. Palladium-catalyzed carbonylation reactions represent an innovative method, involving the coupling of (het)aryl halides with N-hydroxysuccinimide under carbon monoxide pressure to yield the desired ester product. rsc.orgacs.org Another approach involves the coupling of alcohols or aldehydes with N-hydroxysuccinimide under oxidizing conditions, such as using 2-iodobenzoic acid (IBX) as the oxidizing agent. rsc.orgresearchgate.net Triphosgene has also been developed as a simple and convenient acid activator for the synthesis of N-hydroxysuccinimide esters from carboxylic acids at room temperature, offering advantages such as mild conditions, good yields, and easy operation. acs.org Furthermore, a two-step "one-pot" method exists where an R-NHS ester is converted into a more chemoselective R-thioester, which can then react with a protein harboring an N-terminal cysteine to form a new amide bond, achieving selective N-terminal labeling. frontiersin.org A metal-free system utilizing tert-butyl nitrite (B80452) has also been developed for the conversion of alcohols to N-hydroxyimide esters. acs.org More recently, a method employing triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) has been reported for the synthesis of isolable, active esters, including NHS esters, from carboxylic acids, avoiding carbodiimides and operating at room temperature. beilstein-journals.org

Environmentally Benign Synthetic Route Development

The drive towards sustainable chemistry has spurred the development of environmentally benign routes for NHS ester synthesis. Organocatalysis, for instance, with tetrabutylammonium (B224687) iodide, offers a greener approach. rsc.org In peptide synthesis, liquid-assisted ball-milling has emerged as an original methodology that avoids toxic solvents and reactants. This approach involves ball-milling Boc-protected α-amino acid N-hydroxysuccinimide esters with α-amino acid alkyl ester salts in the presence of sodium bicarbonate and a minimal quantity of ethyl acetate, leading to the efficient and environmentally benign production of di- to pentapeptides. nih.gov Additionally, a reagent combination of tert-butyl nitrite (TBN) and NHS has been demonstrated as an environmentally benign method to convert acyl sources into N-hydroxysuccinimide ester intermediates, which can then be used to synthesize drug molecules. acs.org

Targeted Functionalization Strategies for NIP-Containing Scaffolds

The NIP moiety is a well-established hapten, and its incorporation into various scaffolds, particularly through activated esters like NIP-O-succinimide, is crucial for applications in immunology and chemical biology.

Regioselective Introduction of NIP Moiety

The primary regioselectivity associated with this compound lies in the highly chemoselective reactivity of the activated N-hydroxysuccinimide ester. This ester readily reacts with primary amines, facilitating the site-specific conjugation of the NIP moiety to amine-containing biomolecules such as proteins. mdpi.comacs.org This characteristic makes this compound a valuable reagent for creating hapten-protein conjugates for immunological studies. While general strategies for regioselective functionalization of aromatic rings exist in organic chemistry (e.g., C-H activation, directed functionalization), specific methods for regioselectively modifying the aromatic core of the NIP moiety itself after its initial synthesis are not extensively detailed in the provided research findings. The focus of this compound's utility is primarily on its conjugation via the succinimide (B58015) ester linkage.

Synthesis of Spatially Defined NIP Derivatives

The synthesis of spatially defined NIP derivatives is exemplified by the development of monovalent fluorophore-conjugated NIP probes. Researchers have designed these probes with a defined NIP-to-fluorophore ratio of 1:1, utilizing different peptide or polyethylene (B3416737) glycol (PEG) based spacers. rsc.org This approach allows for precise control over the stoichiometry and spatial arrangement of the NIP hapten relative to a reporter molecule (e.g., a fluorophore). Such spatially defined probes are critical for high-resolution imaging and for accurately studying the interactions of NIP with B cell antigen receptors (BCRs) in a controlled, monovalent manner, overcoming limitations of conventional polyvalent NIP-carrier reagents. rsc.org

Fluorescent NIP Derivatives with Varying Charges

The following table presents examples of fluorescent NIP derivatives designed with varying charges under physiological conditions, demonstrating the ability to create spatially defined NIP conjugates. rsc.org

| Name | Sequence | Spacer | Fluorophore | Net Charge at pH = 7.4 | Max. Excitation (nm) | Max. Emission (nm) |

| KM1 | ε-NIP-DEGDEK(Star635p)G-NH2 | Peptide | AbberiorStar635P | -7 | 638 | 651 |

| KM4 | ε-NIP-PEG(12)-K(Star635p)-NH2 | PEG | AbberiorStar635P | -3 | 638 | 651 |

| KM5 | ε-NIP-PEG(12)-K(Atto647N)-NH2 | PEG | Atto647N | 1 | 646 | 664 |

| KM7 | ε-NIP-KSKGESAGC(Star635p)-NH2 | Peptide | AbberiorStar635P | -2 | 638 | 651 |

| KM8 | ε-NIP-KSKGESAGC(Atto647N)-NH2 | Peptide | Atto647N | 2 | 646 | 664 |

Reactivity and Mechanistic Investigations of Nip O Succinimide Conjugation

Nucleophilic Acyl Substitution Mechanisms of Succinimide (B58015) Esters

NIP-O-succinimide, like other N-hydroxysuccinimide esters, undergoes nucleophilic acyl substitution when reacting with primary amines. This process leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group. glenresearch.comthermofisher.com The reaction mechanism initiates with a nucleophilic attack by the unprotonated primary amine on the electrophilic carbonyl carbon of the NHS ester. This attack generates a tetrahedral intermediate, which subsequently collapses to yield the stable amide conjugate and N-hydroxysuccinimide. glenresearch.com This reaction proceeds efficiently under mild aqueous conditions, typically within a pH range of 7.2 to 9, making it highly suitable for bioconjugation applications where harsh conditions could compromise biomolecule integrity. thermofisher.comlumiprobe.com

Kinetics and Thermodynamics of Amine Reactivity

The kinetics of the reaction between this compound and amines are profoundly influenced by pH and the nature of the amine. The reactivity is highly dependent on the concentration of the deprotonated (free base) form of the amine, which is the active nucleophile. lumiprobe.comthermofisher.com Consequently, at lower pH values, where amine groups are predominantly protonated, the reaction rate is significantly reduced. Optimal pH for the acylation of lysine (B10760008) residues, which are common primary amines in proteins, is typically between 8.3 and 9.5. lumiprobe.comthermofisher.com However, the α-amino group at the N-terminus of a protein often possesses a lower pKa (~7), allowing for selective modification at near-neutral pH in certain contexts. thermofisher.com

A critical competing reaction in aqueous environments is the hydrolysis of the NHS ester, where water acts as a nucleophile. The rate of this hydrolytic degradation increases with increasing pH. lumiprobe.comthermofisher.comthermofisher.comnih.gov For general NHS esters, the half-life of hydrolysis can vary significantly with pH and temperature, as summarized in the table below. thermofisher.comthermofisher.comrsc.org

| pH Value | Half-Life of Hydrolysis (at 0°C or general conditions) | Source |

| 7.0 | 4-5 hours | thermofisher.comthermofisher.com |

| 8.0 | 1 hour | thermofisher.comrsc.org |

| 8.6 | 10 minutes | thermofisher.comrsc.org |

Studies on the aminolysis of N-hydroxysuccinimide esters indicate that for sterically unhindered amines, a Brønsted-type plot of log k_obsd versus pKa exhibits a slope of approximately 0.7. mst.edu This suggests a mechanism involving the reversible formation of a tetrahedral intermediate, followed by a rate-determining breakdown to products. mst.edu An increase in amine basicity leads to higher rate constants, primarily due to an increased concentration of this tetrahedral intermediate. mst.edu Furthermore, N-hydroxysuccinimide esters generally exhibit nucleophilic rate constants that are approximately two orders of magnitude greater than those of phenyl esters with comparable leaving group basicity. mst.edu

Solvent Effects on Conjugation Efficiency

The choice of solvent significantly impacts the efficiency of this compound conjugation. Many non-sulfonated NHS esters, including this compound due to its structure, exhibit limited water solubility. thermofisher.com Consequently, these reagents are typically first dissolved in water-miscible organic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being introduced into aqueous reaction mixtures. glenresearch.comlumiprobe.comthermofisher.com The organic solvent carryover in the final aqueous reaction volume usually ranges from 0.5% to 10%. thermofisher.com It is imperative to use high-quality DMF that is free of dimethylamine, as this impurity can react with activated esters, leading to reduced conjugation efficiency. lumiprobe.com

Aqueous solutions of NHS esters are prone to hydrolysis and should ideally be prepared and used immediately to minimize degradation. lumiprobe.com While water competes with the primary amine for reaction with the NHS ester, primary amines are generally superior nucleophiles. glenresearch.com Therefore, hydrolysis is often not the primary limiting factor unless conjugation efficiency is already low, possibly due to steric hindrance or low reactant concentrations. In such cases, reducing the buffer volume can increase the effective concentration of the amine, thereby favoring the desired conjugation reaction over hydrolysis. glenresearch.com

Selectivity Profiles of N-Hydroxysuccinimide Esters in Complex Mixtures

The inherent chemoselectivity of N-hydroxysuccinimide esters, including this compound, is a cornerstone of their utility in complex chemical and biological systems.

Chemoselectivity in Bioconjugation Reactions

This compound preferentially reacts with primary aliphatic amine groups, forming robust amide linkages. glenresearch.com This high selectivity makes it an invaluable tool for labeling various biomolecules that contain primary amino groups, such as proteins, peptides, antibodies, and amino-modified oligonucleotides. glenresearch.comlumiprobe.com The resulting amide bonds are highly stable, comparable to peptide bonds. thermofisher.com

While NHS esters are primarily known for their reactivity with primary amines, they can also interact with other nucleophilic functional groups present in biological systems, such as hydroxyl and sulfhydryl groups. glenresearch.comthermofisher.comrsc.org However, the esters and thioesters formed from these side reactions are generally less stable and are susceptible to hydrolysis or displacement by amines. glenresearch.comthermofisher.com Side reactions with alcohols are typically observed only when large molar excesses of the NHS ester are used over extended reaction times. thermofisher.com Research indicates that NHS esters show significant reactivity with lysine residues, as well as with threonine and serine, and to a lesser extent with tyrosine, arginine, and cysteine. researchgate.netnih.gov Despite this broader reactivity, the rates of reaction with non-amine nucleophiles are considerably lower compared to primary amines, which generally ensures the desired amine-selective derivatization. rsc.org A challenge in protein modification is that the abundance of lysine residues can lead to heterogeneous labeling products, making precise control over the number and position of conjugated moieties difficult. researchgate.net

Orthogonal Reactivity Design for Multi-Step Functionalization

The concept of orthogonal reactivity is crucial for designing sophisticated multi-step functionalization strategies, allowing different functional groups to be modified selectively without interfering with each other. This compound, as an NHS ester, provides a highly selective amine-reactive handle that can be integrated into such orthogonal schemes.

For instance, a common strategy involves combining NHS ester chemistry with bioorthogonal reactions like "Click Chemistry." Compounds that incorporate both an NHS ester and an azide (B81097) group, such as 5-azidopentanoic acid N-hydroxysuccinimide ester, enable the initial amine modification via the NHS ester, followed by a subsequent, highly selective reaction of the azide with an alkyne (e.g., using dibenzocyclooctyne, DBCO). lumiprobe.com This approach ensures that the labeling proceeds without interfering with endogenous biomolecular processes, as azides are generally absent in natural biological systems. The inherent stability of the NHS ester functionality itself is vital for these multi-step protocols, ensuring that the activated ester remains reactive until the desired conjugation step. The ability of this compound to selectively target primary amines, while other functional groups remain unreactive or react at significantly slower rates, underpins its role in enabling complex, multi-step functionalization designs. glenresearch.commdpi.com

Stability and Degradation Pathways of this compound Adducts

Upon successful conjugation, this compound forms highly stable amide adducts with primary amines. These amide bonds are robust, possessing stability comparable to that of peptide bonds. thermofisher.com The resulting conjugates are linked by stable aliphatic amide bonds, with reported half-lives in water extending to approximately 7 years. rsc.org

However, the this compound ester itself, prior to conjugation, is susceptible to degradation, primarily through hydrolysis in aqueous environments. glenresearch.comlumiprobe.comthermofisher.comthermofisher.comnih.govrsc.org This hydrolytic pathway involves water acting as a nucleophile, leading to the cleavage of the ester bond and the regeneration of the parent carboxylic acid, along with the release of N-hydroxysuccinimide. glenresearch.comlumiprobe.comthermofisher.comthermofisher.comnih.gov The rate of this competing hydrolysis reaction is exacerbated by higher pH and elevated temperatures. thermofisher.comthermofisher.comrsc.org

N-hydroxysuccinimide esters are sensitive to atmospheric moisture and trace amounts of water in solvents. rsc.org Therefore, proper storage conditions, typically in a dry and cold environment, are essential to maintain their reactivity and prevent premature decomposition. glenresearch.comrsc.orgschem.jpcitizendium.org Once opened, vials of this compound may gradually decompose due to ambient moisture. schem.jp Partial hydrolysis can also occur during purification steps. schem.jp The degradation of NHS esters can be monitored using analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy, by observing shifts in carbonyl peaks (e.g., 1,750–1,800 cm⁻¹ for NHS esters), or by High-Performance Liquid Chromatography (HPLC) to quantify unreacted NHS or the carboxylic acid product.

Bioconjugation Strategies Utilizing Nip O Succinimide in Research Probe Development

Conjugation to Carrier Proteins for Hapten Presentation

The conjugation of haptens like NIP to larger carrier proteins is a well-established strategy in immunology to elicit a robust antibody response, as haptens alone are generally too small to be immunogenic. gbiosciences.comresearchgate.net NIP-O-succinimide is commonly employed for this purpose, reacting primarily with the ε-amino groups of lysine (B10760008) residues present on carrier proteins such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). gbiosciences.comnih.govgoogle.com This reaction typically occurs in a borate (B1201080) buffer at a pH of approximately 9.0 and room temperature, followed by dialysis to remove unreacted hapten.

Characterization Techniques for Hapten-Protein Conjugates :

UV-Vis Spectroscopy : Quantifies hapten incorporation by measuring absorbance peaks specific to NIP (e.g., around 420 nm for nitroaryl groups) and protein (e.g., 280 nm).

Mass Spectrometry (e.g., MALDI-TOF MS) : Confirms molecular weight shifts due to hapten attachment and can discriminate subtle differences in hapten density. researchgate.net

Gel Electrophoresis : Assesses changes in protein mobility due to increased molecular weight after conjugation.

Optimizing the hapten-to-protein molar ratio is critical to achieve the desired degree of labeling without compromising the protein's solubility, immunogenicity, or biological function. researchgate.net Over-conjugation can lead to altered protein properties, while under-conjugation may result in insufficient hapten presentation for effective immune response or detection.

Research findings indicate that the optimal hapten density can vary depending on the specific application. For instance, in the development of vaccines against drugs of abuse, hapten-BSA conjugates with 3-5 haptens showed the highest antibody binding, although higher densities up to 34 haptens per BSA molecule were achievable with optimized procedures and high reproducibility. researchgate.net

Table 1: Effect of Hapten to Maleimide-BSA Ratios on Conjugate Yield and Hapten Density core.ac.uk

| Hapten:Maleimide-BSA Molar Ratio | Protein Yield (%) | Haptens Attached (average) |

| 25 | ~100 | Low |

| 100 | 74 | 35 |

| 400 | 49 | High |

Note: Data from a study using a heroin/morphine surrogate hapten and maleimide-BSA conjugation, but principles apply to this compound conjugation as well, demonstrating the importance of ratio optimization. core.ac.uk

While this compound typically reacts with abundant lysine residues, leading to heterogeneous labeling, strategies have been developed to achieve more controlled, site-specific protein conjugation. wikipedia.orgescholarship.orgnih.gov Site-specific modifications are crucial for preserving protein function, improving toxicological profiles, and ensuring homogeneous conjugates for research and therapeutic applications. escholarship.orgnih.gov

Although N-hydroxysuccinimide (NHS) esters, including this compound, are widely known for non-selective labeling of free amino groups, methods exist to transform them for site-specific protein labeling. For example, by converting NHS-esters into chemoselective thioesters, site-specific modification on N-terminal cysteine residues can be achieved. nih.gov Other approaches involve engineering proteins with specific reactive groups or utilizing advanced bioconjugation techniques that localize the chemical ligation to unique molecular motifs on proteins. escholarship.orgnih.gov While direct site-specific conjugation using this compound itself is challenging due to the ubiquitous nature of lysine residues, its application can be integrated into broader site-specific strategies where the target protein is pre-modified to present a unique reactive handle. escholarship.orgnih.gov

Optimization of Hapten:Protein Molar Ratios

Functionalization of Nucleic Acids with this compound

This compound is also valuable for functionalizing nucleic acids, primarily oligonucleotides, to create NIP-tagged probes for various molecular biology applications. researchgate.net This functionalization enables the detection and manipulation of DNA and RNA sequences using anti-NIP antibodies.

The most common method for functionalizing nucleic acids with this compound involves the post-synthesis conjugation to amino-modified oligonucleotides. sigmaaldrich.com Oligonucleotides are typically synthesized with a primary amino group, often at the 5' end, through a spacer arm (e.g., Amino Modifier C6). sigmaaldrich.comidtdna.com The N-hydroxysuccinimide (NHS) ester of this compound then reacts with this amino group to form a stable amide bond. sigmaaldrich.com

Table 2: Typical Conditions for NHS-Ester Conjugation to Amino-Modified Oligonucleotides sigmaaldrich.com

| Parameter | Recommended Condition |

| Oligonucleotide Form | Amino-labeled oligonucleotide |

| Oligonucleotide Solvent | Conjugation buffer (e.g., NaB pH 8.5) |

| Oligonucleotide Conc. | 0.3 - 0.8 mM |

| NHS-ester Modification | Dissolved in DMSO |

| NHS-ester Conc. | ~14 mM |

| Reaction Type | Post-synthesis reaction |

Note: These are general guidelines for NHS-ester conjugations and can be optimized for this compound. sigmaaldrich.com

NIP-tagged DNA/RNA probes are generated by conjugating this compound to amino-modified oligonucleotides. These probes are highly versatile and find applications in various research areas:

Hybridization Assays : NIP-tagged probes can be used in hybridization-based assays, where the NIP tag allows for the detection of the hybridized probe using anti-NIP antibodies, often coupled with reporter enzymes or fluorophores.

Microarrays : In microarray technology, NIP-tagged oligonucleotides can be immobilized on surfaces or used as detection probes to identify specific nucleic acid sequences.

Fluorescence In Situ Hybridization (FISH) : NIP-tagged probes can be applied in FISH experiments for the visualization of specific DNA or RNA sequences within cells or tissues, with the NIP tag serving as an indirect label for fluorescent detection.

B-cell Receptor Activation Studies : NIP-tagged constructs have been used to study B-cell receptor activation, demonstrating that antigen binding alone may be insufficient to drive activation, highlighting the role of hapten presentation. nih.gov

Amino-Modified Oligonucleotide Conjugation

This compound in Nanoparticle and Surface Functionalization for Biosensing

This compound is also instrumental in functionalizing nanoparticles and various biosensing surfaces. By covalently attaching the NIP hapten to these materials, researchers can create NIP-tagged platforms for a wide range of biosensing applications.

The functionalization typically involves reacting this compound with amine-coated nanoparticles (e.g., gold nanoparticles, magnetic beads) or amine-functionalized surfaces (e.g., glass slides, microtiter plates). The N-hydroxysuccinimide ester readily forms stable amide bonds with the primary amines on these materials.

Applications in Biosensing :

Immunoassays : NIP-functionalized surfaces or nanoparticles can serve as capture agents in immunoassays, where anti-NIP antibodies or NIP-binding proteins are used for detection.

Lateral Flow Assays : NIP-tagged nanoparticles can be incorporated into lateral flow assays as detection reagents, providing a visual signal upon binding to specific analytes.

Surface Plasmon Resonance (SPR) : NIP-functionalized surfaces can be used in SPR biosensors to study the binding kinetics and affinity of anti-NIP antibodies or other NIP-binding molecules.

Probe Development : this compound facilitates the creation of NIP-derivatized probes, such as NIP-derivatized ovalbumin (OVA), which can be used in antigen presentation assays to study immune responses. aai.org

Covalent Immobilization on Polymeric and Inorganic Substrates

This compound, through its reactive NHS ester, enables the covalent immobilization of biomolecules onto diverse polymeric and inorganic substrates. This strategy is fundamental for developing biosensors, diagnostic tools, and other surface-modified materials.

Polymeric Substrates: Polymeric materials offer versatile platforms for immobilization due to their tunable properties. This compound can covalently attach to polymers functionalized with primary amine groups. For instance, N-acryloyloxysuccinimide (NAS), another succinimide (B58015) ester, has been incorporated into N,N-dimethylacrylamide-based polymeric coatings, demonstrating high reactivity towards nucleophiles such as amines found in proteins and peptides . This principle extends directly to this compound, allowing for its conjugation to similar amine-functionalized polymers.

Research has shown the use of poly(n-butyl acrylate-co-N-acryloxysuccinimide) as an enzyme supporting matrix for potentiometric biosensors, where it facilitated the covalent immobilization of enzymes like alcohol oxidase nih.gov. Similarly, temperature-responsive N-isopropylacrylamide (NIPAAm) polymers, including copolymers with N-acryloxysuccinimide (NIPNAS), have been synthesized to immobilize enzymes such as α-amylase through covalent bonds, either by single or multiple point attachments nih.gov. Electrospun nanofibers, often composed of polymers like polyacrylonitrile (B21495) (PAN), are favored substrates for biomolecule immobilization due to their high surface area. These materials can be functionalized to introduce amine-reactive groups, making them amenable to covalent bonding with NHS esters like this compound nih.gov.

Inorganic Substrates: Inorganic materials, known for their stability and defined structures, also serve as critical supports for covalent immobilization. Their surfaces often possess hydroxyl groups that can be chemically functionalized to introduce reactive sites, such as primary amines, which then become targets for NHS ester chemistry thermofisher.com.

Silica-coated iron oxide (Fe₃O₄@SiO₂) magnetic nanoparticles, for example, have been successfully functionalized with disulfide-linked NHS ester groups. These modified nanoparticles were then used to label primary amines in peptides and proteins, demonstrating a direct application of NHS ester chemistry on inorganic nanocarriers nih.govresearchgate.net. The ability to isolate labeled biomolecules using a magnetic field highlights the practical advantages of such inorganic supports nih.govresearchgate.net. Furthermore, silica (B1680970) gel can be activated and subsequently amine-attached for conjugation, as observed in the synthesis of molecularly imprinted polymer nanoparticles nih.gov. Magnetite (Fe₃O₄) nanoparticles can be prepared for direct covalent enzyme immobilization or integrated within silica-based materials to serve as the reactive support thermofisher.com.

Engineering Surface Density of NIP Epitopes on Nanocarriers

The precise control over the surface density of NIP epitopes on nanocarriers is paramount in developing effective research probes, particularly for applications in immunology and diagnostics. This compound is instrumental in introducing these NIP hapten epitopes onto carrier materials.

The process of engineering surface density involves carefully managing the conjugation reaction parameters. A critical factor is the molar ratio of this compound to the nanocarrier or the biomolecule being functionalized . Optimization of this ratio is essential to prevent over-conjugation, which can negatively impact the solubility or immunogenicity of the resulting conjugate .

For instance, in the context of conjugating haptens like NIP to carrier proteins using this compound, researchers typically react the compound with lysine residues of proteins (e.g., Bovine Serum Albumin, BSA) in a borate buffer at pH 9.0 and room temperature . Subsequent dialysis is employed to remove unreacted hapten . The extent of labeling, and thus the surface density of NIP epitopes, can be controlled by adjusting the initial concentration of this compound relative to the available amine groups on the nanocarrier.

Studies on the conjugation of N-hydroxysuccinimide esters to Fe₃O₄@SiO₂ magnetic nanoparticles for labeling peptides and proteins have shown that the efficiency of biomolecule capture is directly related to the initial density of amine groups on the support surface researchgate.net. This highlights that the inherent properties of the nanocarrier, along with the controlled input of this compound, are key determinants in achieving a desired epitope density.

Controlling surface density is vital for optimizing the avidity and specificity of the nanocarrier in binding to its target, which is particularly relevant for applications such as targeted drug delivery or biosensing nih.govbiotium.com.

Development of NIP-Conjugated Small Molecules and Peptides

This compound serves as a versatile tool for creating NIP-conjugated small molecules and peptides, expanding the repertoire of research probes beyond traditional protein conjugates. The fundamental principle relies on the selective reactivity of the NHS ester with primary amine groups.

Conjugation Mechanism: this compound reacts with primary amines (–NH₂) to form a stable amide linkage glenresearch.comthermofisher.com. These primary amines are commonly found at the N-terminus of peptides and in the side chains of lysine residues within peptides and proteins thermofisher.comnih.gov. Many small molecules also possess primary amine functionalities, making them suitable targets for this compound conjugation broadpharm.com. The reaction typically proceeds in aqueous environments at a slightly basic pH, releasing N-hydroxysuccinimide as a leaving group glenresearch.comthermofisher.com.

Applications in Probe Development: The ability to conjugate the NIP hapten to small molecules and peptides allows for the creation of diverse research probes. These NIP-conjugated entities can be utilized in various immunological assays, for studying NIP-binding proteins, or as components in more complex diagnostic systems. For instance, an NIP-conjugated small molecule could act as a competitive binder in an immunoassay, or an NIP-conjugated peptide could be used to probe specific protein-protein interactions involving NIP-binding domains.

While much of the literature on NHS ester chemistry in bioconjugation focuses on labeling larger biomolecules like proteins and antibodies broadpharm.com, the underlying chemical reactivity of this compound with primary amines extends directly to smaller molecules and peptides that contain these functional groups . This enables the synthesis of custom NIP-labeled probes tailored for specific research questions, offering advantages in terms of size, synthesis complexity, and potential for cell permeability depending on the nature of the conjugated small molecule or peptide.

Applications of Nip O Succinimide in Biochemical and Immunological Research Tools

Construction of Recombinant Antibodies and Antibody Fragments for NIP Recognition

NIP is a widely adopted model antigen for investigating B lymphocytes and their B cell antigen receptors (BCRs) rsc.org. The detailed understanding of NIP-reactive BCRs, including their amino acid sequences and solved structures, has significantly contributed to the field of B cell physiology rsc.org.

The advent of phage display technology has revolutionized antibody production, enabling the faster and more automated generation of recombinant antibodies, including those specific for haptens like NIP . Single-chain Fv (scFv) fragments, which represent the smallest functional antibody units, can be engineered to specifically recognize NIP . Notable NIP-specific scFv fragments, such as B1-8, have been instrumental in studying the process of affinity maturation, where antibodies progressively acquire higher binding affinities for haptens tandfonline.comresearchgate.netmdpi.com. For example, anti-(4-hydroxy-3-nitrophenyl)acetyl (NP) antibodies, which often exhibit cross-reactivity with NIP, demonstrate enhanced affinity during the maturation process researchgate.netmdpi.com. Furthermore, NIP-specific scFv regions have been strategically incorporated into chimeric proteins, such as the influenza A virus hemagglutinin (HA) protein, to modify their receptor-binding specificities nih.gov.

Methodologies for Antigenic Ligand Presentation in Model Systems

NIP-O-succinimide is essential for conjugating the NIP hapten to diverse carrier molecules, thereby creating multivalent antigens for research. Common carrier proteins include bovine serum albumin (BSA), forming conjugates like NIP-BSA with varying hapten-to-protein ratios (e.g., NIP4-BSA, NIP10-BSA, NIP15-BSA) tandfonline.comaai.orgplos.orgresearchgate.netpubcompare.aiaai.org. Other proteins such as ovalbumin (OVA) ucl.ac.ukembopress.org and glyceraldehyde-3-phosphate dehydrogenase (GPDH) embopress.org have also been utilized as carriers.

These NIP-conjugated antigens are employed to investigate B cell activation and antigen processing. They are used to stimulate B cells and monitor cellular responses, including tyrosine phosphorylation and Ca2+ flux frontiersin.org. Researchers utilize model systems, such as planar lipid bilayers (PLBs) and plasma membrane sheets (PMSs), to simulate antigen-presenting cells (APCs) pnas.orgnih.govkcl.ac.uk. In these systems, NIP-conjugated DNA nanostructures or NIP-peptides attached to nickel-containing lipid bilayers offer precise control over antigen valency and mobility pnas.orgkcl.ac.uknih.govnih.gov. This precision allows for detailed studies on how these physical parameters influence B cell receptor (BCR) activation, antigen internalization, and the ability of B cells to discriminate between antigen affinities pnas.orgkcl.ac.uknih.govnih.gov.

Research indicates that while monovalent NIP hapten can bind to antibodies, it generally does not induce B cell activation; haptens typically require association with carrier molecules to elicit an immune response and activate B cells frontiersin.orgoup.com. Multivalent NIP-haptenated antigens demonstrate increased potency in triggering the BCR as their valency increases oup.com.

Table 1: Examples of NIP-Conjugated Carrier Molecules and Their Research Applications

| Carrier Molecule | NIP Conjugation Ratio (Example) | Research Application | Key Findings |

| Bovine Serum Albumin (BSA) | NIP4-BSA, NIP10-BSA, NIP15-BSA tandfonline.comaai.orgplos.orgresearchgate.netpubcompare.aiaai.org | B cell activation, ELISA development, antibody binding studies tandfonline.comaai.orgplos.orgresearchgate.netpubcompare.aiaai.org | Used to study affinity and avidity of anti-NIP antibodies; higher valency often leads to stronger B cell activation aai.orgoup.com. |

| Ovalbumin (OVA) | NIP17-OVA ucl.ac.ukembopress.org | Antigen presentation to T cells, B cell antigen internalization ucl.ac.ukembopress.org | Used to study the efficiency of antigen delivery for MHC class II loading by BCRs embopress.org. |

| Glyceraldehyde-3-phosphate dehydrogenase (GPDH) | NIP8-GPDH embopress.org | Antigen internalization kinetics, intracellular degradation embopress.org | Used to monitor the binding, internalization, and degradation of specific antigens by B cells embopress.org. |

| DNA Nanostructures | NIP3-DNA pnas.org | Antigen mobility and density studies, B cell discrimination pnas.org | Provides precise control over antigen presentation to study B cell receptor mechanics and activation thresholds pnas.org. |

| Peptides | NIP-peptides frontiersin.orgoup.com | B cell activation, receptor triggering frontiersin.orgoup.com | Monovalent NIP-peptides may not trigger BCRs, while bi-, tri-, or multivalent forms show increasing potency oup.com. |

Development of Hapten-Based Affinity Purification Systems

NIP-based systems are valuable for affinity purification due to the high specificity of anti-NIP antibodies. The principle involves immobilizing NIP-conjugated molecules on a solid phase, such as Sepharose columns, to serve as affinity ligands aai.org.

These systems are effectively utilized to purify NIP-specific antibodies (e.g., IgE) from various biological samples, including cell supernatants aai.org. The purification process typically involves binding the NIP-specific antibody to the immobilized NIP-conjugate, followed by elution under specific conditions, such as using a low pH glycine (B1666218) buffer aai.org. This methodology can be extended to purify other NIP-binding proteins or to enrich specific components from complex mixtures, leveraging the robust and specific interaction between the hapten and its antibody researchgate.net.

Use in Immunoassay Development for Research Applications

NIP is a widely employed hapten in the development of various immunoassays for research purposes. Its strong and specific interaction with anti-NIP antibodies makes it an ideal component for labeling and detection systems frontiersin.orgresearchgate.net.

This compound is commonly used to prepare NIP-protein conjugates, such as NIP-BSA, which are integral to Enzyme-Linked Immunosorbent Assays (ELISA) tandfonline.comaai.orgplos.orgresearchgate.netpubcompare.ai. In ELISA, these NIP-protein conjugates can be coated onto microtiter plates to capture NIP-specific antibodies or can be used as soluble detection reagents tandfonline.comaai.orgplos.orgresearchgate.netpubcompare.ai.

A significant application involves the development of NIP-labeled anti-cytokine monoclonal IgG antibodies for use as detecting antibodies in two-site sandwich ELISAs, enabling the quantitative measurement of cytokines in diverse biological samples researchgate.net. This process entails chemically labeling the antibody with the NIP hapten group. Subsequently, a horseradish peroxidase (HRPO)-conjugated anti-NIP monoclonal antibody (e.g., J4) is introduced for detection, thereby conferring anti-NIP specificity to the HRPO system researchgate.net.

Table 2: NIP-Based ELISA Conjugate Preparation and Detection

| Conjugate Type | Role in ELISA | Detection Method | Application Example |

| NIP-BSA | Coating antigen tandfonline.comaai.orgplos.orgresearchgate.netpubcompare.ai | Anti-NIP antibody binding, followed by secondary detection tandfonline.comaai.orgplos.orgresearchgate.netpubcompare.ai | Quantifying NIP-specific antibodies, studying antibody avidity aai.org. |

| NIP-labeled anti-cytokine antibody | Detecting antibody researchgate.net | HRPO-conjugated anti-NIP antibody (e.g., J4) researchgate.net | Quantitative measurement of cytokines in biological samples researchgate.net. |

This compound can be directly reacted with amine groups present on the surface of cells, such as spleen cells, to functionalize their membranes with the NIP hapten . This modification typically involves adding a solution of this compound in dimethyl sulfoxide (B87167) (DMSO) to a cell suspension, followed by quenching the reaction and thorough washing of the cells .

NIP-functionalized cells are employed in various research applications:

They are used to study T-cell responses and the characteristics of hapten-specific T-cell receptors nih.gov.

These modified cells are valuable for investigating B cell antigen receptors (BCRs) and their interactions with antigens in their native membrane environment, particularly in high-resolution imaging techniques like STED microscopy rsc.org.

Monovalent NIP probes have been developed for precise and specific labeling of cell surface receptors in lymphocytes, allowing researchers to label BCRs without inducing cross-linking, which helps avoid unwanted BCR internalization and B cell activation rsc.org.

NIP-functionalization also facilitates the labeling of cell-surface antigens for electron microscopy, where hapten-conjugated antibodies bound to cells can be linked to electron microscopic markers nih.gov.

Table 3: Strategies and Applications of NIP-Functionalized Cell Surface Modification

| Strategy | Mechanism | Research Application | Outcome/Benefit |

| Direct this compound reaction with cell surface amines | Covalent attachment of NIP to membrane proteins | Studying T-cell responses and hapten-specific T-cell receptors nih.gov | Enables investigation of T-cell specificity and receptor characteristics nih.gov. |

| NIP-conjugated probes for BCR labeling rsc.org | Binding of NIP to NIP-specific BCRs rsc.org | High-resolution imaging of BCRs (e.g., STED microscopy) rsc.org | Allows analysis of BCRs in their native plasma membrane environment without inducing activation rsc.org. |

| Hapten-conjugated antibodies for electron microscopy nih.gov | Hapten-antibody bridging to electron markers nih.gov | Localization of multiple antigens on cell surface nih.gov | Facilitates double labeling and detailed spatial analysis of membrane antigens nih.gov. |

Integration of Nip O Succinimide in Advanced Material Functionalization for Analytical Platforms

Fabrication of NIP-Modified Biosensor Surfaces

The integration of NIP-O-succinimide in biosensor technology primarily leverages its ability to form stable covalent bonds, enabling the precise immobilization of recognition elements onto transducer surfaces. N-Hydroxysuccinimide esters are widely recognized for their utility in bioconjugate chemistry and surface functionalization due to their efficient activation of carboxylic acids for amide and ester synthesis amerigoscientific.com.

Covalent Grafting onto Transducer Substrates

Covalent grafting is a critical step in biosensor fabrication, ensuring the stable attachment of sensing layers to the transducer. This compound, as an NHS ester, facilitates this process by reacting with primary amine groups present on target biomolecules or on pre-functionalized surfaces, forming robust amide linkages nih.govacs.org. This one-step aminolysis reaction is typically conducted in buffered aqueous solutions, often within a pH range of 6 to 9 nih.govacs.org.

A common strategy involves the direct derivatization of various transducer substrates, such as gold or silicon, with NHS-containing coatings nih.gov. For instance, in the development of electrochemical biosensors, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry is frequently employed to form covalent bonds between functional groups on proteins (like lysine (B10760008) residues) and the solid support nih.gov. While this compound itself is a specific NHS ester, the general principles of NHS ester chemistry apply. For example, 1-pyrenebutyric acid N-hydroxysuccinimide ester (PBASE) has been utilized for modifying graphene and gold functionalized sensing surfaces, leveraging its succinimidyl ester group for reaction with amines nih.gov. The efficiency of covalent protein immobilization using succinimidyl ester terminal groups on surfaces can be influenced by the competition between aminolysis and hydrolysis of the ester group, particularly at near-physiological pH and low protein concentrations nih.govacs.org.

Engineering Sensing Interfaces with NIP Moieties

The NIP moiety, derived from 4-hydroxy-3-iodo-5-nitrophenylacetic acid, is a well-known hapten, often used in immunological studies due to its ability to elicit specific immune responses wikidata.orgnih.gov. When this compound is used to engineer sensing interfaces, the NIP hapten serves as a recognition element. This is particularly relevant in the context of molecularly imprinted polymers (MIPs) and non-imprinted polymers (NIPs) in biosensor applications.

In research on label-free electrochemical biosensors, NIP-modified electrodes are often prepared as control or comparison electrodes to assess the specificity and performance of MIP-modified sensors nih.govmarquette.edumdpi.com. For example, in the development of a homocysteine detection biosensor, an NIP-modified electrode was prepared identically to the MIP-modified electrode, but without the target analyte during the imprinting process, allowing for a clear comparison of electrochemical signals and demonstrating the specific binding capability of the imprinted sites nih.gov. Similarly, in studies of graphene-based biomimetic sensors, non-molecularly imprinted polymer (N-NIP) modified electrodes serve as controls to confirm the specific binding affinity of the molecularly imprinted sites marquette.edumdpi.com.

This compound in the Development of Affinity Chromatography Media

This compound, through its reactive succinimide (B58015) ester group, is instrumental in creating affinity chromatography media. This involves the immobilization of ligands onto solid supports, enabling the selective capture and purification of target molecules. The general principle relies on the ability of N-hydroxysuccinimide esters to activate carboxyl groups on polymers, facilitating subsequent coupling with amine-containing ligands or proteins nih.gov.

An improved method for preparing N-hydroxysuccinimide ester-containing polymers for affinity chromatography involves reagents like N,N,N',N'-tetramethyl(succinimido)uronium tetrafluoroborate, which activates carboxyl groups and forms N-hydroxysuccinimide esters on polymers nih.gov. This approach is suitable for hydroxy-containing resins such as Sepharose, cellulose, and dextran, yielding high activation and coupling capacities for ligands and proteins nih.gov. The resulting functionalized columns are highly effective for affinity chromatography and the immobilization of proteins, demonstrating the utility of succinimide ester chemistry in developing robust separation media nih.gov.

Polymer-Based Systems Utilizing Succinimide Ester Reactivity for Material Synthesis

The inherent reactivity of succinimide esters makes them valuable building blocks in polymer science for the synthesis of functional materials. Specific monomers containing NHS-ester moieties in their side chains can be polymerized to create reactive polymers, which then serve as versatile platforms for further functionalization amerigoscientific.com.

Polysuccinimide Derivatives in Perovskite Solar Cell Research

Polysuccinimide (PSI), a biodegradable and cost-effective polymer derived from L-aspartic acid, and its derivatives are gaining traction in perovskite solar cell (PSC) research as green polymer additives mdpi.comresearchgate.netresearchgate.net. Their application focuses on enhancing the efficiency and long-term stability of PSCs by controlling traps and structural defects within the perovskite absorber layers mdpi.comresearchgate.netnih.gov.

Research findings indicate that incorporating small concentrations of PSI (e.g., 0.1 mg/mL in the perovskite precursor solution) can significantly improve the morphology and optoelectronic properties of perovskite films mdpi.comresearchgate.net. This improvement is attributed to the passivation of surface defects at grain boundaries and the suppression of recombination losses, leading to an increase in the lifetime of charge carriers mdpi.comresearchgate.netnih.gov.

A study demonstrated that PSI-modified planar n-i-p perovskite solar cells achieved power conversion efficiency (PCE) values up to 20% mdpi.com. Furthermore, these PSI-modified PSCs exhibited enhanced stability, retaining over 80% of their initial efficiency after 40 days of storage under ambient conditions without encapsulation mdpi.comresearchgate.net. The high molecular dipole moment of succinimide and the presence of carbonyl groups in PSI are believed to promote molecular interactions with perovskite precursors, such as methylammonium (B1206745) iodide (MAI) and lead iodide (PbI2), contributing to their beneficial effects researchgate.net.

Table 1: Impact of Polysuccinimide (PSI) on Perovskite Solar Cell Performance

| Parameter | Without PSI (Control) | With PSI (Optimal Concentration) | Reference |

| Power Conversion Efficiency (PCE) | Lower | Up to 20% | mdpi.com |

| Defect Passivation | Less effective | Effective | mdpi.comnih.gov |

| Recombination Losses | Higher | Suppressed | mdpi.com |

| Charge Carrier Lifetime | Shorter | Increased | mdpi.com |

| Stability (40 days, ambient) | Lower | >80% initial efficiency retained | mdpi.comresearchgate.net |

Encapsulation Strategies for Functional Materials via Succinimide Chemistry

Succinimide chemistry offers robust pathways for the encapsulation of various functional materials, leveraging the reactivity of succinimide esters, particularly with amine or thiol groups, to form stable polymer shells or matrices. This approach is valuable for protecting sensitive materials, controlling release, or creating novel composite structures.

One notable application is the nanoencapsulation of individual mammalian cells. A mild method involves layer-by-layer assembly and cross-linking of a poly(ethylene glycol) (PEG) outer layer through thiol-click chemistry, where succinimide thioether linkages can be selectively cleaved for on-demand cell release nih.gov. This demonstrates the utility of succinimide chemistry in creating cytoprotective polymer shells with controlled release capabilities nih.gov.

Furthermore, polysuccinimide nanoparticles have been utilized for encapsulation strategies. For instance, the surface modification of magnetite nanoparticles by crosslinking polysuccinimide and subsequent hydrolysis to magnetic poly(aspartic acid) hydrogels has been explored for targeted drug release applications researchgate.net. The ability to encapsulate diverse materials, ranging from inorganic to organic, and hydrophobic to hydrophilic, within polymer shells is a key advantage of utilizing such polymerization methods researchgate.net. This broad applicability extends to frameworks like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), where polymer encapsulation can enhance their gas storage and separation properties acs.org.

Analytical and Characterization Approaches for Nip O Succinimide Conjugates

Spectroscopic Confirmation of Conjugation

Spectroscopic methods are fundamental for verifying the presence of the NIP hapten on the carrier molecule and for quantitative assessment of its incorporation.

UV-Visible (UV-Vis) spectroscopy is a rapid and widely used method for quantifying hapten incorporation in conjugates. The NIP moiety possesses characteristic absorbance peaks in the UV-Vis spectrum, typically around 420 nm due to its nitroaryl group . Carrier proteins, if applicable, often exhibit an absorbance peak at 280 nm due to aromatic amino acids like tryptophan and tyrosine researchgate.neteppendorf.com.

By measuring the absorbance of the conjugate at these specific wavelengths, and knowing the molar extinction coefficients of both the NIP hapten and the carrier molecule, the hapten-to-carrier ratio (degree of substitution) can be determined. This is crucial for optimizing conjugation reactions and ensuring consistent product quality. For instance, in protein conjugates, the absorbance at 280 nm can be used to quantify the protein, while the absorbance at 420 nm can quantify the incorporated NIP jascoinc.com. The presence of a peak at 420 nm in the conjugate spectrum, which is absent in the unconjugated carrier, provides direct evidence of NIP incorporation researchgate.net.

Table 1: Representative UV-Vis Absorption Maxima for NIP Conjugation Analysis

| Component | Typical Absorbance Wavelength (λmax) | Purpose in Conjugate Analysis |

| NIP Hapten | ~420 nm | Quantitation of incorporated hapten |

| Carrier Protein | ~280 nm | Quantitation of carrier protein, typically BSA or OVA researchgate.net |

| NIP-Conjugate | ~280 nm & ~420 nm | Confirmation of conjugation and calculation of hapten-to-carrier ratio |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information at an atomic level, making it invaluable for confirming the chemical structure of NIP-O-succinimide conjugates and identifying the specific sites of conjugation biopharminternational.com. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are employed.

¹H NMR: Changes in chemical shifts and integration patterns in the ¹H NMR spectrum of the conjugate compared to the unconjugated carrier and free this compound can confirm successful attachment. Protons in proximity to the conjugation site will experience distinct chemical shift perturbations unibo.itresearchgate.netucl.ac.uk. For example, the protons of the succinimide (B58015) ring and the NIP aromatic protons will show characteristic signals .

¹³C NMR: ¹³C NMR provides direct information about the carbon skeleton. The carbonyl carbons of the succinimide ring typically appear around 170-180 ppm, and the ester carbonyl carbon exhibits a characteristic downfield shift. Aromatic carbons of the NIP moiety also show expected multiplicities and coupling patterns ucl.ac.uk.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for complex conjugates. These techniques help to assign resonances and confirm connectivity, thereby pinpointing the exact site of NIP attachment on the carrier molecule, especially for larger and more intricate bioconjugates .

UV-Visible Spectroscopy for Hapten Incorporation Quantitation

Mass Spectrometry for Molecular Weight Confirmation and Stoichiometry

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight of this compound conjugates and assessing their stoichiometry (hapten-to-carrier ratio) waters.comlibretexts.org. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly used.

Stoichiometry (Hapten-to-Carrier Ratio): For conjugates involving multiple hapten attachments, MS can determine the distribution of hapten molecules per carrier molecule, providing insights into the heterogeneity of the conjugation. Native MS, where biomolecules are electrosprayed from near-physiological pH solutions, is established for investigating protein molecular weight, complex stoichiometry, and ligand binding waters.com. For instance, in antibody-drug conjugates (ADCs) which often involve succinimide linkers, mass spectrometry, particularly LC-MS/MS, is used to analyze conjugation ratios and monitor the integrity of the linker chemrxiv.orgsciex.com. Multisignal sedimentation velocity analytical ultracentrifugation, often coupled with MALDI-TOF MS, can also provide accurate information on the polymer-to-protein ratio in complex conjugates covalx.com.

Electrophoretic and Chromatographic Techniques for Conjugate Purity and Integrity

Electrophoretic and chromatographic methods are essential for assessing the purity, integrity, and homogeneity of this compound conjugates, especially when the carrier molecule is a protein or a polymer.

Gel Electrophoresis (e.g., SDS-PAGE): Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is routinely used to assess changes in protein mobility due to increased molecular weight upon hapten attachment . A shift in the band corresponding to the carrier protein, or the appearance of new, higher molecular weight bands, indicates successful conjugation. It also helps to evaluate the purity of the conjugate and detect any unconjugated carrier protein or aggregated species creative-proteomics.comnih.govbio-rad.com.

High-Performance Liquid Chromatography (HPLC): Various HPLC modes, such as Reversed-Phase HPLC (RP-HPLC) and Ion Exchange Chromatography (IEX), are employed for detailed characterization of conjugates. RP-HPLC separates components based on hydrophobicity and offers high resolving power, often coupled directly to mass spectrometry biopharmaspec.com. IEX separates based on charge differences, which can be altered by hapten conjugation, making it useful for assessing charge heterogeneity and purity creative-proteomics.combiopharmaspec.com. HPLC methods are also used to monitor the stability of succinimide linkers, for instance, in antibody-drug conjugates chemrxiv.orgnih.gov.

Microscopic Techniques for Surface Functionalization Verification

When this compound is used to functionalize surfaces (e.g., nanoparticles, biosensors), microscopic techniques provide direct visual confirmation of the conjugation and insights into the morphology and distribution of the conjugate on the surface.

Atomic Force Microscopy (AFM): AFM can directly visualize the attachment of biomolecules to surfaces at the nanoscale. It provides high-resolution topographical images that can reveal changes in surface roughness or the presence of conjugated molecules. AFM can confirm conjugation processes and conjugation-induced structural arrangements on surfaces d-nb.info.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology. It can be used to observe changes in the surface texture or the presence of deposited conjugate layers after functionalization researchgate.netresearchgate.net. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM can also provide elemental mapping to confirm the presence of specific elements from the NIP moiety (e.g., iodine if iodo-NIP is used) on the functionalized surface.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging, allowing for visualization of the internal structure and distribution of conjugates, particularly for nanoparticle-based systems researchgate.net. It can confirm the successful coating or attachment of NIP-conjugated molecules to nanomaterials.

Compound Names and PubChem CIDs

Future Directions and Emerging Research Avenues for Nip O Succinimide Chemistry

Advancements in Targeted Bioconjugation with Enhanced Control

NIP-O-succinimide, being an N-hydroxysuccinimide (NHS) ester derivative, is a well-established reagent for forming stable amide bonds with primary amines, notably lysine (B10760008) residues in proteins. fishersci.ca While conventional NHS ester chemistry is broadly applicable, future advancements will likely focus on achieving greater control and site-specificity in bioconjugation.

Current bioconjugation methodologies are striving for improved chemoselectivity and site-selectivity, aiming to react with specific amino acid side chains or particular positions within a protein. For this compound, this could involve:

Developing Derivatives for Orthogonal Reactivity: Research may explore modifications to the this compound scaffold to introduce additional functional groups that enable orthogonal bioconjugation strategies. This would allow for the selective labeling of multiple sites on a single biomolecule, beyond just lysine residues, using different reaction chemistries.

Enzymatic or Genetically Encoded Approaches: Integrating this compound into enzymatic or genetically encoded bioconjugation systems could provide unprecedented site-specific control. For instance, engineering enzymes to selectively recognize and conjugate this compound to non-canonical amino acids incorporated into proteins could enable precise placement of the NIP hapten.

Spatiotemporal Control: Given the "nitro-iodo-phenyl" (NIP) component, future research might explore the potential for photoactivatable bioconjugation. If the NIP moiety can be designed to undergo a light-induced reaction, it would allow for spatiotemporal control over conjugation events, enabling precise labeling in live cells or complex biological environments.

These advancements aim to overcome the limitations of traditional lysine-targeting NHS esters, providing more sophisticated tools for creating complex bioconjugates with defined stoichiometry and localization.

Integration into Modular Chemical Biology Platforms

The utility of this compound as a hapten conjugating agent makes it a valuable component for integration into modular chemical biology platforms. These platforms are designed to combine diverse functionalities into well-defined, often nanoscale, structures for various applications.

Future directions include:

Multi-functional Probes and Scaffolds: this compound can be incorporated into modular systems to create multi-functional probes for diagnostics, imaging, or targeted drug delivery. For example, its conjugation capability could be leveraged to attach reporter molecules, targeting ligands, or therapeutic agents to a central scaffold, such as a DNA origami structure or a synthetic polymer. The Holliday junction (HJ) is an example of a modular nucleic acid nanoscaffold capable of combining multiple functionalities, which could potentially integrate this compound conjugates via click chemistry or other compatible reactions.

High-Throughput Screening Libraries: this compound's reactivity can be exploited in automated high-throughput screening (HTS) platforms. By rapidly conjugating NIP to a diverse set of biomolecules or small molecules, researchers can generate extensive libraries for screening against biological targets, accelerating the discovery of new drug candidates or probes. The ability to quickly generate and characterize NIP-modified molecules on a large scale would be a significant advantage in chemical biology research.

Biosensor Development: The integration of this compound into biosensor platforms could lead to highly sensitive and specific detection systems. By conjugating NIP to recognition elements (e.g., antibodies, aptamers), it could facilitate the capture or detection of specific analytes in complex biological samples.

These integrations would leverage this compound's established reactivity to build more complex and versatile chemical biology tools.

Green Chemistry Principles in this compound Synthesis and Application

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to this compound synthesis and application represents a significant future direction.

Key areas of focus include:

Greener Synthetic Routes: Current succinimide (B58015) synthesis methods are moving towards more atom-economical and environmentally benign processes. For this compound, this could involve:

Catalytic Synthesis: Developing novel catalytic systems that reduce energy consumption, improve atom economy, and avoid harsh reagents. For instance, the use of organo-catalysts in aqueous media has shown promise for succinimide derivatives.

Solvent-Free or Aqueous Media Reactions: Minimizing or eliminating the use of volatile organic solvents, which contribute to environmental pollution and safety concerns, by developing solvent-free or aqueous-based synthetic routes.

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis of the succinimide core or the substituted phenyl moiety, reducing reliance on petrochemicals.

Sustainable Bioconjugation Protocols: Applying green chemistry principles to the application of this compound in bioconjugation. This entails:

Minimizing Waste: Designing bioconjugation reactions that produce minimal byproducts and facilitate easier purification.

Optimizing Reaction Conditions: Developing milder reaction conditions (e.g., lower temperatures, neutral pH) to reduce energy input and prevent degradation of sensitive biomolecules.

Recycling and Reusing Reagents: Investigating methods for the recovery and reuse of this compound or its byproducts, where feasible, to enhance sustainability.

Embracing green chemistry principles in this compound chemistry will contribute to more environmentally responsible chemical practices.

Computational and Theoretical Studies on this compound Reactivity and Design

Computational chemistry and theoretical studies offer powerful tools for understanding and predicting the behavior of chemical compounds, guiding the rational design of new molecules, and optimizing reaction conditions. fishersci.ca

For this compound, future computational and theoretical investigations will likely focus on:

Detailed Reactivity Mechanisms: Employing advanced quantum mechanical methods, such as Density Functional Theory (DFT), to elucidate the precise mechanisms of this compound's reactions with various nucleophiles, particularly amino acid side chains. This could provide insights into factors influencing reaction rates, chemoselectivity, and site-specificity. Computational studies have already been used to investigate the conformational preferences and potential energy surfaces of succinimide derivatives. fishersci.ca

Conformational Analysis and Molecular Dynamics: Simulating the conformational landscape of this compound in different environments (e.g., aqueous solution, protein binding pockets) using molecular dynamics simulations. This can help predict how the molecule interacts with biomolecules and how its structure influences its reactivity. The iodine atom in this compound contributes significant spin-orbit coupling effects, which necessitate accurate computational treatments. fishersci.ca

Rational Design of Derivatives: Using computational modeling to predict the properties of hypothetical this compound derivatives before experimental synthesis. This includes designing molecules with enhanced stability, improved reactivity, altered specificity, or novel functionalities (e.g., photo-cleavable or stimuli-responsive properties).

Prediction of Spectroscopic Properties: Calculating and predicting the spectroscopic characteristics (e.g., UV-Vis, NMR, IR) of this compound and its conjugates, aiding in their characterization and detection in complex mixtures.

Green Chemistry Design: Applying computational methods to design greener synthetic pathways for this compound, by predicting reaction efficiencies, byproduct formation, and the environmental impact of different synthetic routes.

These computational efforts will provide a deeper understanding of this compound's fundamental chemistry and accelerate the development of next-generation reagents.

Q & A

Q. What standardized protocols exist for preparing hapten-protein conjugates using NIP-O-succinimide?

this compound is widely used to conjugate haptens like NIP to carrier proteins for immunological studies. A common method involves reacting this compound with lysine residues of proteins (e.g., BSA) in a borate buffer (pH 9.0) at room temperature, followed by dialysis to remove unreacted haptens . Optimization of molar ratios (hapten:protein) is critical to avoid over-conjugation, which may alter protein solubility or immunogenicity.

Q. Which characterization techniques are essential to confirm successful this compound conjugation?

- UV-Vis Spectroscopy : Quantify hapten incorporation via absorbance peaks specific to NIP (e.g., 280 nm for protein, 420 nm for nitroaryl groups).

- Mass Spectrometry : Confirm molecular weight shifts due to hapten attachment.

- Gel Electrophoresis : Assess changes in protein mobility due to increased molecular weight. Detailed protocols should be included in supplementary materials, with raw data (e.g., NMR spectra) provided in appendices for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the genetic control of this compound-induced immune responses?

Studies show that cutaneous sensitivity (CS) responses to this compound are influenced by Igh (immunoglobulin heavy chain) and H-2 (MHC) genes . For example, strains with Igh-1b allotypes exhibit cross-reactive CS responses, while Igh-1c/j strains do not. Contradictions may arise from differences in:

- Mouse strains : Validate genetic backgrounds using congenic strains.

- Adoptive transfer protocols : Ensure T-cell purity and compatibility at H-2K, H-2D, or H-2L loci .

- Cyclophosphamide use : Unlike DTH, CS responses do not require cyclophosphamide pretreatment, which may inadvertently suppress regulatory T cells .

Q. What experimental designs are recommended to map genetic loci influencing this compound-specific T-cell responses?

- Genetic Mapping : Use recombinant inbred strains or CRISPR-edited models to isolate Igh or H-2 effects.

- Adoptive Transfer : Transfer T cells from sensitized donors (e.g., C57BL/6, Igh-1b) to naive recipients with varying MHC haplotypes to assess compatibility requirements .

- Single-Cell RNA Sequencing : Identify clonal T-cell receptors (TCRs) specific to this compound and correlate with Igh-linked idiotypic markers.

Methodological Considerations

Q. How should researchers report experimental details to ensure reproducibility in this compound studies?

- NIH Guidelines : Describe animal strains, immunization schedules, and adjuvant use explicitly .

- Supplementary Materials : Include raw data (e.g., flow cytometry gating strategies, NMR spectra) and statistical codes .

- Negative Controls : Report results from unconjugated proteins and irrelevant haptens (e.g., DNP) to validate specificity .

Q. Can the PICOT framework be adapted for non-clinical research on this compound?

Yes. For mechanistic studies:

- Population (P) : Mouse strain or cell type (e.g., Igh-1b CD4+ T cells).

- Intervention (I) : this compound conjugation method or dosage.

- Comparison (C) : Unconjugated protein or alternative haptens (e.g., NP-O-succinimide).

- Outcome (O) : Immune response metrics (e.g., CS swelling, cytokine profiles).

- Time (T) : Immunization-to-readout interval .

Data Presentation and Validation

Q. What statistical approaches address variability in hapten-specific T-cell assays?

- Mixed-Effects Models : Account for batch effects in multi-experiment studies.

- Power Analysis : Predefine sample sizes using pilot data to detect ≥2-fold differences in CS responses.

- Blinding : Ensure experimenters are blinded to treatment groups during data collection .

Q. How should conflicting results between CS and DTH responses to this compound be interpreted?

CS and DTH are mechanistically distinct:

- CS : MHC class I-restricted, T-cell-dependent, and independent of cyclophosphamide .

- DTH : MHC class II-restricted, requires cyclophosphamide to suppress regulatory T cells. Discrepancies may reflect differences in T-cell subsets (CD8+ vs. CD4+) or antigen-presenting cell types.

Ethical and Reporting Standards

Q. What are the ethical considerations for using this compound in animal studies?

- 3Rs Principle : Minimize animal use via in vitro T-cell priming assays where possible.

- Pain Management : Monitor CS response-induced inflammation and administer analgesics if exceeding approved thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.